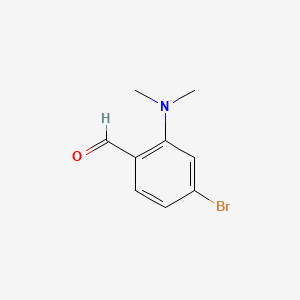
4-Bromo-2-(dimethylamino)benzaldehyde
Descripción general
Descripción
4-Bromo-2-(dimethylamino)benzaldehyde is a chemical compound with the empirical formula C9H10BrNO. It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(dimethylamino)benzaldehyde can be represented by the SMILES stringCN(C1=C(C=CC(Br)=C1)C=O)C . The InChI key for this compound is ZHCFWLVUTGYLRF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-Bromo-2-(dimethylamino)benzaldehyde has a molecular weight of 228.09 . It is a solid substance . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
-
Vibrational Dynamics Study
- Field : Materials Science
- Application Summary : 4-Bromo-2-(dimethylamino)benzaldehyde (4DMAB) has been used in a study assessing its vibrational dynamics through Inelastic Neutron Scattering (INS) spectroscopy combined with periodic Density Functional Theory (DFT) calculations .
- Methods : The study involved the use of INS spectroscopy and periodic DFT calculations to assess the structure and dynamics of crystalline 4DMAB . The external phonon modes of crystalline 4DMAB and the modes involving low-frequency molecular vibrations were described by the simulated spectrum .
- Results : The study found that the crystal field splitting is predicted and observed for the modes assigned to the dimethylamino group . The torsional frequencies of the four methyl groups in the asymmetric unit fall in a region of approximately 190 ± 20 cm−1, close to the range of values observed for methyl groups bonding to unsaturated carbon atoms .
-
Environmental Chemistry
- Field : Environmental Chemistry
- Application Summary : 4-Bromo-2-(dimethylamino)benzaldehyde has been mentioned in a study on the retention indices of environmental chemicals on a methyl silicone capillary column .
- Methods : The specific methods of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
-
Ehrlich’s Reagent
- Field : Biochemistry
- Application Summary : 4-Bromo-2-(dimethylamino)benzaldehyde is used in Ehrlich’s reagent, which is used to test for indoles . The carbonyl group typically reacts with the electron-rich 2-position of the indole but may also react at the C-3 or N-1 positions .
- Methods : The reagent is used to detect the presence of indole alkaloids . Not all indole alkaloids give a colored adduct as a result of steric hindrance, which does not allow the reaction to proceed .
- Results : The formation of a blue-colored adduct indicates the presence of indole alkaloids .
-
Hydrazine Determination
- Field : Analytical Chemistry
- Application Summary : 4-Bromo-2-(dimethylamino)benzaldehyde reacts with hydrazine to form a distinct yellow color . It is therefore used for spectrophotometric determination of hydrazine in aqueous solutions .
- Methods : The compound is used to react with hydrazine to form a yellow-colored azo-dye .
- Results : The intensity of the yellow color is proportional to the concentration of hydrazine in the solution, allowing for its quantification .
-
Thin Layer Chromatography
- Field : Analytical Chemistry
- Application Summary : 4-Bromo-2-(dimethylamino)benzaldehyde is used as a stain in thin layer chromatography . It can be used to detect the presence of certain compounds.
- Methods : The compound is applied to a plate which is then placed in a solvent. The compounds to be detected are then applied to the plate and allowed to move up the plate via capillary action .
- Results : The presence of certain compounds can be detected based on their interaction with the 4-Bromo-2-(dimethylamino)benzaldehyde .
-
Urobilinogen Detection
- Field : Clinical Biochemistry
- Application Summary : 4-Bromo-2-(dimethylamino)benzaldehyde is used as a reagent to detect urobilinogen in fresh, cool urine .
- Methods : A few drops of the reagent are added to a urine sample .
- Results : A change of color to dark pink or red indicates the presence of urobilinogen. The degree of color change is proportional to the amount of urobilinogen in the urine sample .
Safety And Hazards
4-Bromo-2-(dimethylamino)benzaldehyde is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It is recommended to handle this compound in a well-ventilated place and avoid contact with skin and eyes .
Propiedades
IUPAC Name |
4-bromo-2-(dimethylamino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCFWLVUTGYLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655925 | |
| Record name | 4-Bromo-2-(dimethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(dimethylamino)benzaldehyde | |
CAS RN |
1030863-12-7 | |
| Record name | 4-Bromo-2-(dimethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

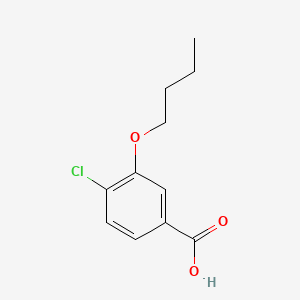



![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)
![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)

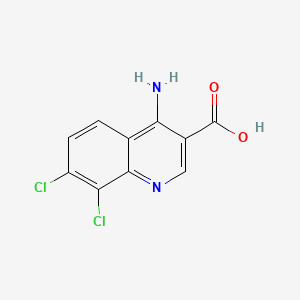
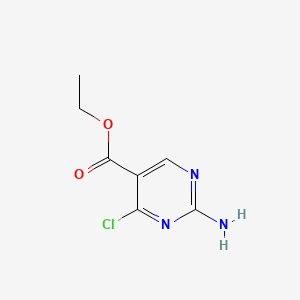

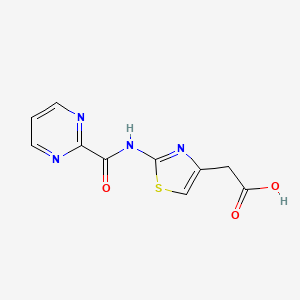
![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)